molecular formula C10H14ClNO B13034475 1-(3-Chlorophenyl)-3-methoxypropan-1-amine

1-(3-Chlorophenyl)-3-methoxypropan-1-amine

Cat. No.: B13034475
M. Wt: 199.68 g/mol
InChI Key: UNFNYKYDHVGZTE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-methoxypropan-1-amine is an organic compound that belongs to the class of phenylpropanamines This compound is characterized by the presence of a chlorophenyl group attached to a methoxypropanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-methoxypropan-1-amine typically involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(3-chlorophenyl)-2-nitropropane. The final step involves the reduction of the nitro group to an amine group, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation reactions, and advanced purification techniques like recrystallization and chromatography are used to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-methoxypropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Chlorophenyl)-3-methoxypropan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Its effects are mediated through binding to receptors or enzymes, leading to changes in their activity and subsequent physiological responses .

Comparison with Similar Compounds

    1-(3-Chlorophenyl)piperazine (mCPP): A compound with similar structural features but different pharmacological properties.

    1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another structurally related compound with distinct biological activities.

    1-(4-Chlorophenyl)-3-methoxypropan-1-amine: A positional isomer with varying chemical and biological properties

Uniqueness: 1-(3-Chlorophenyl)-3-methoxypropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group and chlorophenyl moiety contribute to its unique interaction with molecular targets, making it a valuable compound for research and industrial applications .

Biological Activity

1-(3-Chlorophenyl)-3-methoxypropan-1-amine, a compound with significant potential in pharmacological applications, has been studied for its biological activities, particularly in the context of cancer treatment and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12ClNO\text{C}_{10}\text{H}_{12}\text{Cl}\text{N}\text{O}

This compound features a chlorophenyl group and a methoxy group, which are critical for its biological activity. The presence of these functional groups may influence its interaction with biological targets.

Research indicates that this compound exhibits various mechanisms of action:

  • Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, related compounds have demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7), suggesting that this compound may also possess similar properties .
  • Neurotransmitter Modulation : The compound has been implicated in modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests potential applications in treating mood disorders or neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds provide insights into how modifications to the chemical structure can enhance biological activity:

CompoundModificationIC50 (μM)Activity
1Parent compound-Baseline
2Methylation at amine α-carbon0.010Increased potency against H. pylori
3Additional methylene unit0.023Enhanced activity with reduced cytotoxicity
4Fluorination-Improved metabolic stability

These modifications highlight the importance of specific structural features in enhancing the therapeutic efficacy while minimizing toxicity.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Anticancer Studies : In a study examining various chalcone derivatives, it was found that modifications similar to those present in this compound resulted in significant cytotoxic effects on cancer cell lines, indicating a promising avenue for further research into its anticancer properties .
  • Neuropharmacological Effects : Another investigation into compounds affecting serotonin pathways noted that similar amine derivatives could modulate mood and anxiety behaviors in animal models, suggesting potential applications for treating psychiatric disorders.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-methoxypropan-1-amine

InChI

InChI=1S/C10H14ClNO/c1-13-6-5-10(12)8-3-2-4-9(11)7-8/h2-4,7,10H,5-6,12H2,1H3

InChI Key

UNFNYKYDHVGZTE-UHFFFAOYSA-N

Canonical SMILES

COCCC(C1=CC(=CC=C1)Cl)N

Origin of Product

United States

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